Lopinavir D-Valine Diastereomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

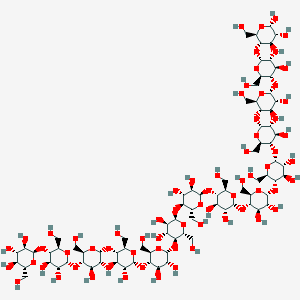

Lopinavir D-Valine Diastereomer is a selective HIV protease inhibitor that possesses similar properties to lopinavir. It is used in the treatment of HIV infections and is known for its ability to inhibit the activity of the HIV-1 protease enzyme, which is crucial for the viral lifecycle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lopinavir D-Valine Diastereomer can be synthesized through various methods. One common approach involves the use of reverse phase high performance liquid chromatography (RP-HPLC) for the simultaneous estimation of lopinavir and ritonavir in marketed formulations . Another method involves the preparation of lopinavir-loaded solid lipid nanoparticles using a hot melt emulsion technique, which is optimized using Plackett–Burman and Box–Behnken designs .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid lipid nanoparticles and other advanced techniques helps in enhancing the bioavailability and stability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Lopinavir D-Valine Diastereomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, phosphate buffer, and various solvents. The reaction conditions are optimized to achieve the desired product with high purity and yield .

Major Products Formed: The major products formed from the reactions involving this compound include sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity. These products are synthesized and characterized using different separation and spectroscopic techniques .

Applications De Recherche Scientifique

Lopinavir D-Valine Diastereomer has a wide range of scientific research applications. It is primarily used in the treatment of HIV infections due to its ability to inhibit the HIV-1 protease enzyme . Additionally, it has been studied for its potential use in the treatment of COVID-19, either as monotherapy or in combination with interferon . The compound is also used in the formulation of spray-dried liposomes for topical application, which enhances its bioavailability and efficacy .

Mécanisme D'action

Lopinavir D-Valine Diastereomer exerts its effects by binding to the active site of the HIV-1 protease enzyme, inhibiting its activity. This prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV, resulting in the formation of immature, noninfectious viral particles . The compound’s mechanism of action is similar to that of other protease inhibitors, such as ritonavir and nelfinavir .

Comparaison Avec Des Composés Similaires

Lopinavir D-Valine Diastereomer is similar to other HIV protease inhibitors, such as ritonavir, nelfinavir, and saquinavir. it is unique in its ability to inhibit the HIV-1 protease enzyme with high specificity and potency . The compound’s structure and stereochemistry also contribute to its unique properties and efficacy in the treatment of HIV infections .

List of Similar Compounds:- Ritonavir

- Nelfinavir

- Saquinavir

- Indinavir

- Amprenavir

This compound stands out due to its high specificity and potency in inhibiting the HIV-1 protease enzyme, making it a valuable compound in the treatment of HIV infections.

Propriétés

Numéro CAS |

1623021-24-8 |

|---|---|

Formule moléculaire |

C37H48N4O5 |

Poids moléculaire |

628.8 g/mol |

Nom IUPAC |

(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |

InChI |

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1 |

Clé InChI |

KJHKTHWMRKYKJE-UQJYGFKOSA-N |

SMILES isomérique |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O |

SMILES canonique |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |

Synonymes |

(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)

![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)

![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)